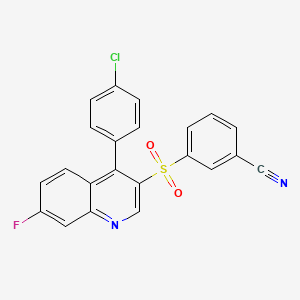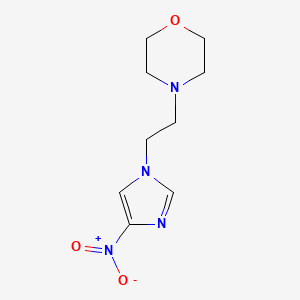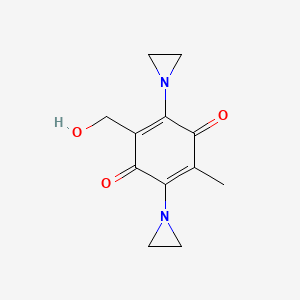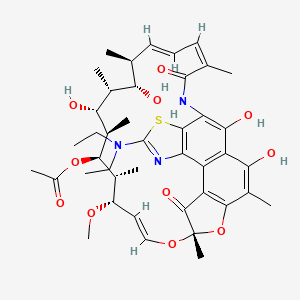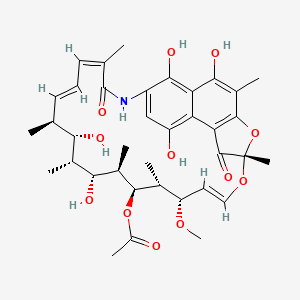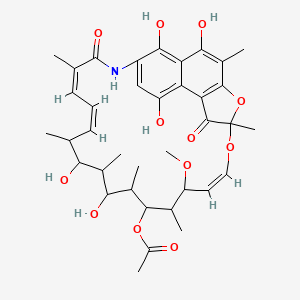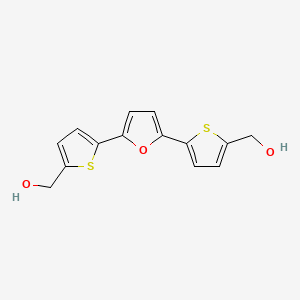
Rita
概要
科学的研究の応用
RITA has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a tool to study the interactions between small molecules and proteins, particularly the p53 protein.
Biology: The compound is employed in research to understand the mechanisms of apoptosis and cell cycle regulation.
Medicine: this compound has shown potential as a therapeutic agent in cancer treatment by reactivating p53 and inducing tumor cell apoptosis. .
作用機序
RITAは、p53タンパク質に結合し、正常な機能を回復させる立体構造変化を誘導することによって効果を発揮する。p53のこの活性化は、細胞周期停止とアポトーシスに関与する下流標的遺伝子の転写につながる。 さらに、this compoundはp53とその負の制御因子であるマウス二重分染色体2(MDM2)の相互作用を阻害し、p53活性をさらに高めることができる .
類似化合物の比較
This compoundは、野生型および変異型p53タンパク質の両方を再活性化できる点でユニークであり、p53経路を標的とする他の化合物とは異なる。類似の化合物には次のようなものがある。
This compoundは、特定のがん細胞においてp53の状態に依存しないアポトーシスを誘導できるため、これらの類似化合物とは異なり、汎用性の高い抗がん剤としての可能性を秘めている .
生化学分析
Biochemical Properties
RITA interacts with RBP-J, a transcription factor that regulates the expression of Notch target genes . The interaction between this compound and RBP-J is critical for the repression of these genes .
Cellular Effects
The interaction between this compound and RBP-J has significant effects on cellular processes. By exporting RBP-J out of the nucleus, this compound down-regulates the expression of Notch target genes . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with RBP-J. It binds to RBP-J similarly to the RAM (RBP-J-associated molecule) domain of Notch . This binding interaction leads to the export of RBP-J out of the nucleus and the subsequent down-regulation of Notch target gene expression .
Metabolic Pathways
This compound is involved in the Notch signaling pathway, interacting with the transcription factor RBP-J
Transport and Distribution
This compound has been shown to interact with RBP-J and export it out of the nucleus This suggests that this compound may play a role in the transport and distribution of RBP-J within cells
Subcellular Localization
This compound is known to interact with RBP-J in the nucleus of cells . After binding to RBP-J, this compound exports it out of the nucleus, affecting its subcellular localization
準備方法
合成経路と反応条件
RITAは、DNA-DNAおよびDNA-タンパク質架橋の形成を含む一連の化学反応によって合成される。合成経路には、通常、特定の試薬と条件を使用し、目的の化学構造を実現することが含まれる。 一般的な方法の1つは、特定の前駆体を制御された条件下で反応させて最終化合物とすることである .
工業的製造方法
工業的環境では、this compoundの製造には、高い収率と純度を確保するために最適化された反応条件を使用した大規模合成が含まれる。 このプロセスには、科学研究および潜在的な治療的用途に必要な基準を満たすために、精製と品質管理の複数段階が含まれる場合がある .
化学反応の分析
反応の種類
RITAは、以下を含むさまざまな化学反応を受ける。
酸化: this compoundは特定の条件下で酸化されて、異なる酸化生成物を生成することができる。
還元: この化合物は還元反応を受けることもでき、これにより化学構造と性質が変化する可能性がある。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤、還元剤、および反応を促進するさまざまな触媒が含まれる。 条件には、通常、目的の結果を確保するために制御された温度、圧力、およびpHレベルが含まれる .
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なる。 たとえば、this compoundの酸化は、酸化誘導体の形成につながる可能性があり、還元は化合物の還元形態をもたらす可能性がある .
科学研究への応用
This compoundは、特に化学、生物学、医学、産業の分野において、広範囲にわたる科学研究への応用を持つ。
類似化合物との比較
RITA is unique in its ability to reactivate both wild-type and mutated p53 proteins, making it distinct from other compounds that target the p53 pathway. Similar compounds include:
PRIMA-1: A compound that restores the function of mutant p53, but with a different mechanism of action compared to this compound.
This compound’s ability to induce apoptosis independently of p53 status in certain cancer cells sets it apart from these similar compounds, highlighting its potential as a versatile anticancer agent .
特性
IUPAC Name |
[5-[5-[5-(hydroxymethyl)thiophen-2-yl]furan-2-yl]thiophen-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S2/c15-7-9-1-5-13(18-9)11-3-4-12(17-11)14-6-2-10(8-16)19-14/h1-6,15-16H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZENBFUSKMWCJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C2=CC=C(O2)C3=CC=C(S3)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327405 | |
| Record name | RITA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213261-59-7 | |
| Record name | 5,5′-(2,5-Furandiyl)bis[2-thiophenemethanol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=213261-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | RITA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of RITA?
A1: this compound primarily targets the p53 tumor suppressor protein. []
Q2: How does this compound interact with p53?
A2: this compound binds to p53 and disrupts its interaction with the human double minute 2 (HDM2) E3 ubiquitin ligase. [, , , ] This inhibition of HDM2-mediated ubiquitination and degradation leads to the stabilization and accumulation of p53. [, ]
Q3: What are the downstream effects of this compound-mediated p53 activation?
A3: this compound-mediated p53 activation triggers a cascade of downstream effects, including:
- Cell cycle arrest: this compound induces cell cycle arrest primarily at the G0/G1 phase by upregulating p53 target genes such as p21. [, ]
- Apoptosis: this compound promotes apoptosis (programmed cell death) through the induction of pro-apoptotic p53 target genes such as PUMA, NOXA, and BAX. [, , ]
- Inhibition of oncogenes: Activated p53 by this compound can suppress the expression of key oncogenes like N-Myc, Aurora kinase, Mcl-1, Bcl-2, Wip-1, MDM2, and MDMX. []
- Inhibition of angiogenesis: this compound has been shown to inhibit angiogenesis (formation of new blood vessels) through p53-dependent suppression of Hypoxia-inducible factor 1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF). []
- Senescence: this compound has been observed to induce senescence (irreversible cell cycle arrest) in some cancer cell lines. This effect appears to be partially p53-independent and may involve activation of the DNA damage response and inhibition of SIRT1. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C12H10O3S2, and its molecular weight is 266.35 g/mol. [, ]
Q5: Is there any spectroscopic data available for this compound?
A5: While the provided research papers do not include detailed spectroscopic data for this compound, standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can be used for its characterization.
Q6: How do structural modifications of this compound affect its activity?
A6: Research suggests that modifications to the tricyclic core structure of this compound, particularly the introduction of α-heteroaryl substituents like furan and thiophene, can significantly impact its antiproliferative activity and selectivity towards cancer cells with wild-type p53. []
Q7: What is the evidence of this compound's efficacy in preclinical studies?
A7: this compound has demonstrated promising anti-cancer activity in various preclinical studies:
- In vitro: this compound effectively inhibits the growth of several cancer cell lines with wild-type p53, including colon cancer, osteosarcoma, fibrosarcoma, multiple myeloma, mantle cell lymphoma, neuroblastoma, and head and neck cancer cells. [, , , , ]
- In vivo: this compound exhibits significant anti-tumor effects in animal models, effectively suppressing the growth of human tumor xenografts in mice. [, ]
Q8: Has this compound been tested in clinical trials?
A8: The provided research papers do not mention any completed or ongoing clinical trials for this compound.
Q9: Are there known mechanisms of resistance to this compound?
A9: Research suggests that mutations in the p53 DNA binding and dimerization domains can confer resistance to this compound in lymphoid models. [] This highlights the importance of assessing p53 mutational status when considering this compound as a potential therapeutic agent.
Q10: Does this compound exhibit cross-resistance with other anti-cancer agents?
A10: While this compound shows cross-resistance with other HDM2 inhibitors like Nutlin and MI-63, it retains efficacy in cells resistant to conventional chemotherapeutic agents such as bortezomib, doxorubicin, cisplatin, and melphalan. [] This suggests that this compound may be a valuable therapeutic option for patients who develop resistance to these conventional therapies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


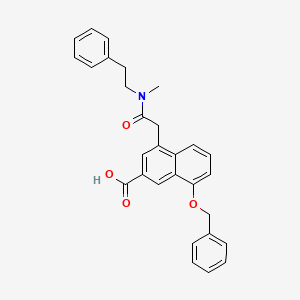

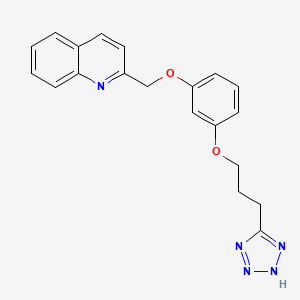

![1-[3-[4-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]phenyl]-4-oxo-1H-indeno[1,2-c]pyrazol-5-yl]-3-morpholin-4-ylurea](/img/structure/B1679314.png)

